4-fluoro-2-(methylsulfanyl)benzonitrile
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Overview
Description
4-Fluoro-2-(methylsulfanyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methylsulfanyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-(methylsulfanyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzonitrile and methylthiol.
Reaction Conditions: A common method involves the nucleophilic substitution of the fluorine atom by the methylsulfanyl group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom can undergo nucleophilic aromatic substitution with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, aprotic solvents (DMF, DMSO).
Major Products:
Oxidation: 4-fluoro-2-(methylsulfinyl)benzonitrile, 4-fluoro-2-(methylsulfonyl)benzonitrile.
Reduction: 4-fluoro-2-(methylsulfanyl)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(methylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(methylsulfanyl)benzonitrile depends on its application:
Enzyme Inhibition: The nitrile group can interact with the active site of enzymes, potentially inhibiting their activity. The methylsulfanyl group may enhance binding affinity through hydrophobic interactions.
Receptor Binding: In medicinal chemistry, the compound may act as a ligand for specific receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
4-Fluorobenzonitrile: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
2-(Methylsulfanyl)benzonitrile: Lacks the fluorine atom, which can affect its reactivity and binding properties.
4-Fluoro-2-(methylsulfanyl)benzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical behavior.
Uniqueness: 4-Fluoro-2-(methylsulfanyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
410545-57-2 |
---|---|
Molecular Formula |
C8H6FNS |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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